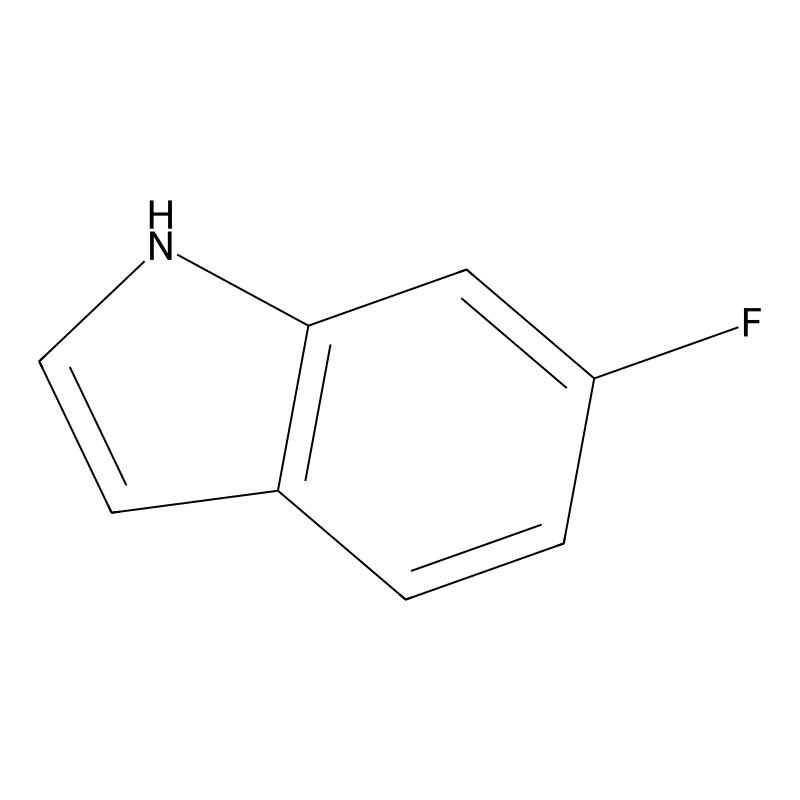

6-Fluoroindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Building Block for Drug Discovery:

-Fluoroindole serves as a valuable building block in the synthesis of various novel compounds with potential therapeutic applications. Its unique chemical structure allows for further functionalization at different positions, creating a diverse library of molecules for drug discovery. This versatility is highlighted by its use in the synthesis of:

- Tryptophan dioxygenase inhibitors: These molecules hold promise as potential anticancer immunomodulators by targeting the enzyme tryptophan dioxygenase, which plays a role in tumor immune escape [].

- Antibacterial and antifungal agents: Studies have shown that 6-fluoroindole possesses intrinsic antimicrobial activity by disrupting the communication system (quorum sensing) of certain bacteria and fungi, potentially leading to the development of novel antibiotics and antifungals [, ].

Probing Protein-Protein Interactions:

The fluorine atom present in 6-fluoroindole makes it a valuable tool for studying protein-protein interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy. The unique properties of the fluorine atom allow researchers to selectively label specific sites in proteins with 6-fluoroindole, facilitating the detection and analysis of protein interactions at the atomic level [].

Applications in Organic Electronics and Optoelectronics:

The unique electronic properties of 6-fluoroindole make it a potential candidate for use in organic electronics and optoelectronics applications. Research is ongoing to explore its potential use in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices, although further studies are needed to fully understand its potential in these fields [].

6-Fluoroindole, with the chemical formula C₈H₆FN and CAS number 399-51-9, is a fluorinated derivative of indole where a fluorine atom is substituted at the 6-position of the indole ring. This compound appears as an off-white powder with a melting point ranging from 72 °C to 76 °C . The unique structural features of 6-fluoroindole allow it to participate in various

- Specific safety information on 6-Fluoroindole is limited. However, as with most organic compounds, it is advisable to handle it with care using appropriate personal protective equipment in a well-ventilated laboratory setting.

6-Fluoroindole is notable for its reactivity due to the presence of the fluorine atom. Key reactions include:

- Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution, allowing for further functionalization at the 6-position .

- Borylation: This compound can be selectively functionalized at various positions (2-, 3-, 4-, 5-, and 7-) using iridium-catalyzed borylation techniques, which facilitate the introduction of boronic acid groups .

- Reduction and Other Transformations: Various reducing agents can be used to modify the indole structure, enabling further synthetic pathways .

6-Fluoroindole exhibits significant biological activity, particularly as an antimicrobial agent. It has been shown to interfere with the quorum sensing mechanisms of pathogens, thus inhibiting biofilm formation associated with infections . Additionally, it has been studied for its potential in targeting specific enzymes such as tryptophan 2,3-dioxygenase, which is relevant in cancer research and metabolic studies .

Several methods exist for synthesizing 6-fluoroindole:

- Direct Fluorination: Fluorination of indole derivatives using fluorinating agents.

- Borylation followed by Fluorination: Utilizing borylation techniques to introduce boron groups followed by selective fluorination.

- Adaptive Laboratory Evolution: Recent studies have explored evolving microbial strains capable of metabolizing fluorinated indoles, providing innovative pathways for synthesis through biocatalysis .

6-Fluoroindole serves multiple applications across various fields:

- Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds and active pharmaceutical ingredients (APIs).

- Organic Electronics: Utilized in organic light-emitting diodes (OLEDs) and semiconductors due to its electronic properties .

- Research Tools: Employed in studies involving protein-protein interactions using nuclear magnetic resonance techniques .

Interaction studies have highlighted the utility of 6-fluoroindole in understanding microbial adaptation and enzyme interactions. For instance, Escherichia coli has been shown to adapt metabolically to this compound, demonstrating its potential as a model for studying microbial evolution under selective pressures . Furthermore, its use as a labeling agent allows researchers to investigate complex biological systems in detail.

Several compounds share structural similarities with 6-fluoroindole. Here are some notable examples:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 5-Fluoroindole | Fluorine at the 5-position | Different regioselectivity in reactions |

| 7-Fluoroindole | Fluorine at the 7-position | Potentially distinct biological activities |

| 4-Fluoroindole | Fluorine at the 4-position | Varying electronic properties |

| Indole | Base structure without fluorine | Lacks the unique reactivity conferred by fluorine |

The presence of fluorine in different positions affects both the chemical reactivity and biological activity of these compounds, making them suitable for diverse applications. The unique placement of the fluorine atom in 6-fluoroindole contributes significantly to its distinctive properties compared to its analogs.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant